molecular formula C20H19N3O5 B11649448 2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-phenylhexanamide

2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-phenylhexanamide

Cat. No.: B11649448
M. Wt: 381.4 g/mol
InChI Key: OGVUVMNULLGJOH-UHFFFAOYSA-N
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Description

2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-phenylhexanamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of isoindoline derivatives, characterized by the presence of a nitro group and a hexanamide chain attached to the isoindoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-phenylhexanamide typically involves multi-step organic reactions. One common method starts with the nitration of phthalic anhydride to form 4-nitrophthalic anhydride. This intermediate is then reacted with hexanamide in the presence of a suitable catalyst under controlled temperature and pressure conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is crucial in industrial settings to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo further oxidation to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of alkylated or acylated products.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

The compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-phenylhexanamide exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways. The nitro group and the amide linkage play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
  • 2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid

Uniqueness

Compared to similar compounds, 2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-phenylhexanamide has a longer hexanamide chain, which can influence its solubility, reactivity, and biological activity. This structural variation allows for unique applications and interactions that are not possible with shorter-chain analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C20H19N3O5

Molecular Weight

381.4 g/mol

IUPAC Name

2-(4-nitro-1,3-dioxoisoindol-2-yl)-N-phenylhexanamide

InChI

InChI=1S/C20H19N3O5/c1-2-3-11-16(18(24)21-13-8-5-4-6-9-13)22-19(25)14-10-7-12-15(23(27)28)17(14)20(22)26/h4-10,12,16H,2-3,11H2,1H3,(H,21,24)

InChI Key

OGVUVMNULLGJOH-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)NC1=CC=CC=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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